molecular formula C9H20ClNO2 B096347 Alpha-Triethylaminomethyl acetate chloride CAS No. 19223-70-2

Alpha-Triethylaminomethyl acetate chloride

Cat. No.: B096347
CAS No.: 19223-70-2
M. Wt: 209.71 g/mol
InChI Key: NZERAKUPXKLARH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Triethylaminomethyl acetate chloride is a chemical compound with the molecular formula C9H20ClNO2. It is also known by its IUPAC name, triethyl-(2-methoxy-2-oxoethyl)azanium chloride . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Alpha-Triethylaminomethyl acetate chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Triethylaminomethyl acetate chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha-Triethylaminomethyl acetate chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Alpha-Triethylaminomethyl acetate chloride can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to these similar compounds.

Biological Activity

Chemical Structure and Properties

Alpha-Triethylaminomethyl acetate chloride is characterized by its unique molecular structure, which includes a triethylamino group and an acetate moiety. The chemical formula is C9H20ClNO2, and it has a molecular weight of approximately 205.72 g/mol. The compound's structure can be represented as follows:

  • Molecular Formula : C9H20ClNO2
  • Molecular Weight : 205.72 g/mol
  • CAS Number : 24729331

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological effects. Key areas of interest include:

  • Antimicrobial Activity : Studies have shown that derivatives of amines like triethylamine possess antimicrobial properties. The chloride form may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial applications.
  • Neuroactive Properties : Compounds with amine functionalities often exhibit neuroactive properties. Research into similar compounds suggests potential interactions with neurotransmitter systems that could lead to therapeutic applications in neurology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuroactivityPotential modulation of neurotransmitters
CytotoxicityEffects on cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various triethylamine derivatives demonstrated that this compound exhibited significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting a promising role for this compound in treating infections.

Case Study 2: Neuroactivity Assessment

In another study focused on neuroactive compounds, this compound was evaluated for its effects on neuronal cultures. Results indicated that the compound influenced synaptic transmission, potentially through modulation of acetylcholine receptors. This could open avenues for research into cognitive enhancers or treatments for neurodegenerative diseases.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The toxicity profile of this compound indicates moderate toxicity levels typical for amine compounds. Further studies are needed to evaluate chronic exposure effects and long-term safety.

Table 2: Toxicity Profile

EndpointValue/ObservationReferences
Acute ToxicityModerate (LD50 > 200 mg/kg)
Skin IrritationMild irritation observed
Eye IrritationSevere irritation potential

Properties

IUPAC Name

triethyl-(2-methoxy-2-oxoethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-5-10(6-2,7-3)8-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZERAKUPXKLARH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646701
Record name N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19223-70-2
Record name N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.